molecular formula C21H37N5 B14010519 9-Hexadecyl-9H-purin-6-amine CAS No. 68180-20-1

9-Hexadecyl-9H-purin-6-amine

Cat. No.: B14010519
CAS No.: 68180-20-1
M. Wt: 359.6 g/mol
InChI Key: XRKDUNXFMAHKGU-UHFFFAOYSA-N
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Description

9-Hexadecyl-9H-purin-6-amine is a synthetic purine derivative characterized by a hexadecyl (C16) alkyl chain attached to the N9 position of the purine core and an amine group at the C6 position. Purines, such as adenine and guanine, are fundamental to nucleic acids and cellular metabolism. The hexadecyl substituent introduces substantial lipophilicity, which may enhance membrane permeability or enable interactions with hydrophobic binding pockets in target proteins.

Properties

CAS No.

68180-20-1

Molecular Formula

C21H37N5

Molecular Weight

359.6 g/mol

IUPAC Name

9-hexadecylpurin-6-amine

InChI

InChI=1S/C21H37N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-18-25-19-20(22)23-17-24-21(19)26/h17-18H,2-16H2,1H3,(H2,22,23,24)

InChI Key

XRKDUNXFMAHKGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-hexadecylpurin-6-amine typically involves the alkylation of adenine with a hexadecyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the adenine, making it more nucleophilic. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of 9-hexadecylpurin-6-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 9-Hexadecylpurin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding purine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced purine derivatives.

    Substitution: The long hexadecyl chain allows for further functionalization through substitution reactions, where the hexadecyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce various reduced purine derivatives.

Scientific Research Applications

9-Hexadecylpurin-6-amine has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a model compound for studying nucleophilic substitution reactions.

    Biology: The compound is investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and certain types of cancer.

    Industry: In the industrial sector, 9-hexadecylpurin-6-amine is used in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-hexadecylpurin-6-amine involves its interaction with specific molecular targets and pathways. The long hexadecyl chain allows the compound to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the purine moiety can interact with nucleic acids and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

The structural and functional properties of 9-Hexadecyl-9H-purin-6-amine can be contextualized by comparing it to purine derivatives with varying N9 substituents and C6 modifications. Below is a detailed analysis supported by synthetic, spectroscopic, and functional data.

Table 1: Comparative Analysis of N9-Substituted Purine-6-amines
Compound Name N9 Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Spectral Data (IR/NMR)
9-Hexadecyl-9H-purin-6-amine Hexadecyl (C16H33) C21H36N6 372.56 Not explicitly detailed in evidence NH stretch: ~3300–3150 cm⁻¹ (expected)
9-Allyl-9H-purin-6-amine Allyl (C3H5) C8H9N5 175.20 SN2 reaction with allyl bromide 1H NMR: δ 8.19 (s, 1H), 4.68 (d, J=5.0 Hz)
9-(2,2-Diethoxyethyl)-9H-purin-6-amine Diethoxyethyl (C6H13O2) C11H17N5O2 251.29 Alkylation with diethoxyethyl reagents Monoisotopic mass: 251.138
9-(Tetrahydro-2-furanyl)-9H-purin-6-amine Tetrahydrofuran-2-yl C9H11N5O 205.22 Cyclization/alkylation methods HRMS: m/z 205.096 (calcd)
9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine Tetrahydropyran-2-yl C10H13N5O 219.24 SNAr reaction with cyclopropylamine 13C NMR: δ 165.9, 160.3 (C=O/C=N)
9-Phenyl-9H-purin-6-amine Phenyl (C6H5) C11H9N5 211.22 Cyclization of imidazole precursors IR: C=N absorption at 1650–1660 cm⁻¹

Key Research Findings

  • 9-Phenyl-9H-purin-6-amine: Synthesized via cyclization of 5-aminoimidazole-4-carbonitrile precursors, this compound demonstrates the versatility of imidazole intermediates in purine synthesis .
  • Chlorinated Derivatives : 9-Allyl-6-chloro-9H-purin-2-amine (yield: 50%) and 9-(3-chlorobenzyl)-N-cyclopropyl-6-chloro-9H-purin-6-amine (yield: 95%) highlight the role of halogenation in tuning electronic properties and reactivity .
  • Heterocyclic Substituents : Derivatives with tetrahydrofuran or tetrahydropyran groups (e.g., ) exhibit enhanced metabolic stability compared to linear alkyl chains, making them candidates for oral drug development.

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